Bardoxolone methyl

Overview

Description

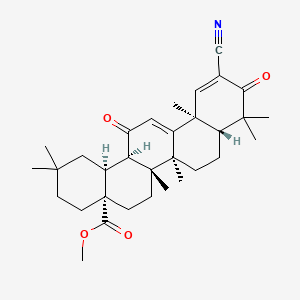

Bardoxolone methyl, also known as methyl bardoxolonate, is an experimental and orally bioavailable semi-synthetic triterpenoid. It is based on the scaffold of the natural product oleanolic acid. This compound has been investigated for its potential therapeutic effects, particularly in the treatment of chronic kidney disease and various cancers .

Mechanism of Action

Target of Action

Bardoxolone methyl, also known as RTA 402 or CDDO-Me, primarily targets two key proteins: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . Nrf2 plays a crucial role in the cellular defense mechanism against oxidative stress , while NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

This compound acts as an activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway . It binds to Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and increased activity of Nrf2 . This results in the upregulation of antioxidant enzymes and suppression of pro-inflammatory signaling, thereby reducing oxidative stress and inflammation . On the other hand, it inhibits the activity of NF-κB, which is activated by tumor necrosis factor (TNF) and other inflammatory agents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Keap1-Nrf2-ARE pathway . Activation of this pathway leads to the upregulation of antioxidant enzymes and mitochondrial chaperones, which protect cells from oxidative stress . Additionally, this compound inhibits the NF-κB pathway, suppressing pro-inflammatory signaling .

Pharmacokinetics

It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

This compound has been shown to have a dual effect on cells. At low nanomolar concentrations, it protects cells against oxidative stress by inhibiting reactive oxygen species generation . At higher micromolar concentrations, it induces apoptosis by increasing reactive oxygen species and decreasing intracellular glutathione levels . This makes the drug toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy and safety in patients with chronic kidney disease (CKD) were evaluated in a clinical trial . The study was prematurely terminated due to an increased risk of heart failure, which was considered to have been caused by early-onset fluid overload . This suggests that the patient’s health status and the presence of other diseases can significantly impact the drug’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Bardoxolone methyl plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates the Nrf2 pathway, which leads to the upregulation of antioxidant response elements (AREs) and the production of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . Additionally, this compound inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It enhances cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in diabetic kidney disease, this compound has been shown to improve estimated glomerular filtration rate (eGFR) and reduce oxidative stress . It also influences mitochondrial function by improving mitochondrial respiration and reducing reactive oxygen species (ROS) production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Kelch-like ECH-associated protein 1 (Keap1), leading to the release and activation of Nrf2 . Activated Nrf2 translocates to the nucleus, where it binds to AREs and promotes the expression of antioxidant genes . Additionally, this compound inhibits the NF-κB pathway by preventing the degradation of the inhibitor of kappa B (IκB), thereby reducing the transcription of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods . Long-term studies have shown that this compound can sustain its beneficial effects on cellular function, including improved mitochondrial function and reduced oxidative stress . Prolonged exposure may also lead to potential adverse effects, such as increased risk of heart failure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve cardiac function and reduce oxidative stress in rodent models of chronic heart failure . Higher doses may lead to adverse effects, including fluid overload and increased risk of heart failure . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway . This activation leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress . Additionally, this compound influences mitochondrial metabolism by enhancing mitochondrial respiration and reducing ROS production . These effects contribute to its overall therapeutic potential in oxidative stress-related conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s hydrophobic nature allows it to incorporate into biological membranes, where it can interact with membrane components and exert its effects . This distribution pattern is crucial for its activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its interaction with Keap1 and subsequent activation of Nrf2 occur in the cytoplasm, followed by the translocation of Nrf2 to the nucleus . Within the nucleus, Nrf2 binds to AREs and promotes the expression of antioxidant genes . This subcellular localization is essential for its mechanism of action and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bardoxolone methyl is synthesized from oleanolic acid through a series of chemical reactions. The synthetic route involves the following steps:

Oxidation: Oleanolic acid is oxidized to form 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid.

Esterification: The acid is then esterified to form the methyl ester, resulting in this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity. The process typically includes:

Catalytic Oxidation: Using a suitable catalyst to oxidize oleanolic acid.

Esterification: Employing industrial-grade reagents and conditions to achieve high-purity methyl ester.

Chemical Reactions Analysis

Types of Reactions: Bardoxolone methyl undergoes various chemical reactions, including:

Oxidation: It can be further oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional ketones or aldehydes, while reduction can result in alcohols .

Scientific Research Applications

Chemistry: It serves as a model compound for studying triterpenoid chemistry and synthetic modifications.

Biology: Bardoxolone methyl is used to investigate cellular pathways related to oxidative stress and inflammation.

Medicine: It has been explored as a therapeutic agent for chronic kidney disease, cancer, and other inflammatory conditions.

Industry: The compound’s antioxidant properties make it a candidate for use in formulations requiring oxidative stability

Comparison with Similar Compounds

Bardoxolone methyl is part of a class of synthetic triterpenoids derived from oleanolic acid. Similar compounds include:

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO): A precursor to this compound with similar biological activities.

CDDO-imidazolide (CDDO-Im): A derivative with enhanced anti-inflammatory properties.

CDDO-ethyl amide (CDDO-Ea): Another derivative with potential therapeutic applications

Uniqueness: this compound is unique due to its potent activation of the Nrf2 pathway and inhibition of the NF-κB pathway, making it a promising candidate for treating diseases associated with oxidative stress and inflammation .

Properties

| RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells. | |

CAS No. |

218600-53-4 |

Molecular Formula |

C32H43NO4 |

Molecular Weight |

505.7 g/mol |

IUPAC Name |

methyl (4aS,6aR,6bS,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate |

InChI |

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20?,22?,24?,29-,30+,31+,32-/m0/s1 |

InChI Key |

WPTTVJLTNAWYAO-UFHYVYMVSA-N |

SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C |

Appearance |

White to off-white solid powder |

| 218600-53-4 | |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester bardoxolone methyl CDDO methyl ester CDDO-Me methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

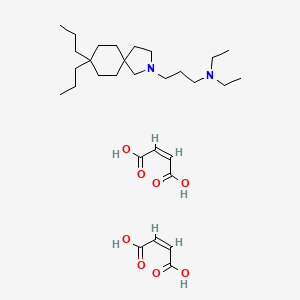

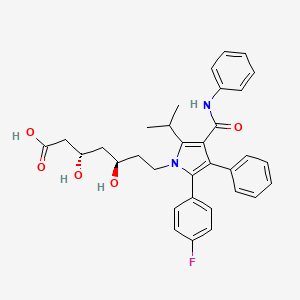

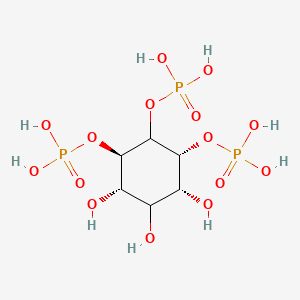

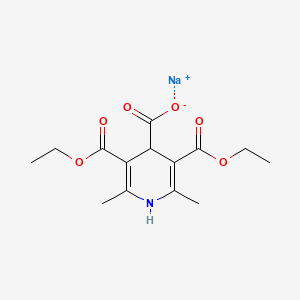

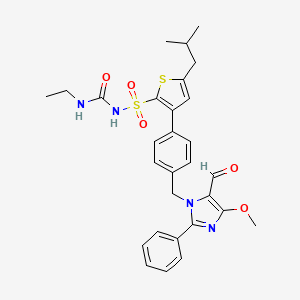

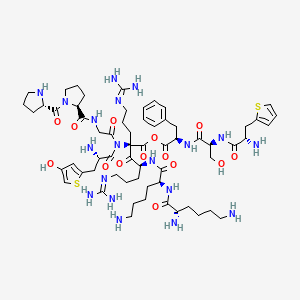

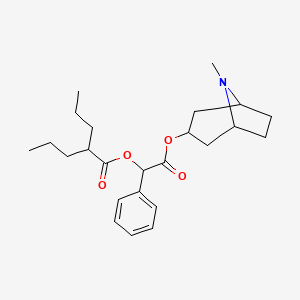

Feasible Synthetic Routes

A: Bardoxolone methyl exerts its effects primarily by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , ] It achieves this by binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. This binding disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and induce the transcription of genes involved in antioxidant, anti-inflammatory, and cytoprotective responses. [, , ]

A: Activation of Nrf2 by this compound leads to the upregulation of various cytoprotective genes, including those encoding antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), thioredoxin, catalase, superoxide dismutase, and heme oxygenase. [, ] This results in:

- Reduced oxidative stress: By increasing the expression of antioxidant enzymes, this compound helps neutralize reactive oxygen species (ROS), mitigating oxidative damage within cells. [, , , ]

- Suppressed inflammation: this compound inhibits the pro-inflammatory activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. [, , ]

- Enhanced mitochondrial function: Studies indicate that this compound can improve mitochondrial function, potentially by reducing mitochondrial ROS production and preserving mitochondrial structure. [, ]

ANone: this compound has the molecular formula C31H44O3S and a molecular weight of 496.73 g/mol.

ANone: While specific spectroscopic data isn't provided in the provided research abstracts, it's standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

ANone: The provided research papers primarily focus on the biological effects of this compound and do not delve into its material compatibility or stability under various conditions outside a biological context.

ANone: The provided research primarily focuses on this compound's role as a pharmacological agent interacting with specific biological pathways. There is no mention of catalytic properties or applications within these studies.

ANone: While not extensively detailed in the provided abstracts, computational chemistry techniques are likely employed in the development and study of this compound and its analogs. These techniques could include:

- Quantitative structure-activity relationship (QSAR) modeling: To understand the relationship between the compound's structure and its biological activity. []

- Molecular docking studies: To predict the binding affinity and interactions between this compound and its target proteins (e.g., Keap1). []

- Molecular dynamics simulations: To study the dynamic behavior of the drug-target complex and gain insights into the mechanism of action. []

A: Research on this compound analogs, such as RTA 405 and dh404, provides insights into structure-activity relationships. [, ] Modifications to the bardoxolone scaffold can influence:

- Potency: Small changes in the structure can significantly alter the compound's ability to activate Nrf2 and inhibit NF-κB. []

- Selectivity: Structural modifications can influence the selectivity of the compound for different targets, potentially leading to fewer off-target effects. []

- Toxicity: Some analogs, like RTA 405, showed increased toxicity in specific rodent models, highlighting the importance of careful SAR studies during drug development. [, ]

A: One study investigated the pharmacokinetics of an amorphous spray-dried dispersion formulation of this compound, finding that food did not affect total drug exposure. [] This suggests efforts to optimize the compound's pharmacokinetic properties through formulation development.

ANone: While not extensively detailed, several studies mention key aspects of this compound's PK/PD profile:

- Absorption: this compound is orally bioavailable, as evidenced by its administration in both preclinical and clinical studies. [, , ]

ANone: In vivo studies, including clinical trials, have demonstrated that this compound can:

- Increase estimated glomerular filtration rate (eGFR): Multiple studies report significant increases in eGFR, a measure of kidney function, in patients with chronic kidney disease (CKD) and type 2 diabetes mellitus (T2DM) treated with this compound. [, , , , , , , ]

- Reduce blood urea nitrogen (BUN), serum phosphorus, and serum uric acid levels: Improvements in these markers of kidney function have also been observed in clinical trials. [, ]

- Increase albuminuria: An increase in urinary albumin excretion has been reported in some studies, which could be a potential concern. [, , ]

- Affect electrolyte balance: Notably, this compound treatment has been associated with decreases in serum magnesium levels. []

ANone: this compound's effects have been investigated in various in vitro models, including:

- Cultured cells: Studies have utilized cell lines, including macrophages, endothelial cells, and proximal tubular cells, to investigate the compound's impact on inflammation, oxidative stress, and mitochondrial function. [, , ]

ANone: Several animal models have been employed to assess this compound's therapeutic potential:

- Rodent models of CKD: Studies have utilized models like the Institute of Cancer Research-derived glomerulonephritis (ICGN) mouse model and the Zucker diabetic fatty (ZDF) rat model to investigate the compound's effects on kidney function and disease progression. [, ]

- Models of diabetic complications: this compound has been tested in models of diabetic nephropathy, a common complication of diabetes, to evaluate its renoprotective effects. [, ]

ANone: Clinical trials have yielded both promising and concerning results:

- Phase II trials: Early phase II trials demonstrated that this compound could significantly improve eGFR in patients with CKD and T2DM. [, , ] These findings generated considerable enthusiasm for its potential as a novel treatment option.

- Phase III BEACON trial: The larger phase III BEACON trial was prematurely terminated due to safety concerns, including an increased risk of heart failure and cardiovascular events in the this compound group. [, , , , , ]

- Ongoing AYAME trial: A Japanese phase III trial (AYAME) is currently underway, focusing on patients with a wider range of eGFR and albuminuria levels and excluding those with risk factors for heart failure. [] This trial aims to provide further insights into the long-term efficacy and safety of this compound in a more carefully selected patient population.

ANone: The provided research abstracts do not discuss specific resistance mechanisms to this compound or its relation to other compounds.

ANone: While initial studies showed promise, later trials revealed concerning adverse effects:

- Cardiovascular events: The BEACON trial reported a higher incidence of heart failure, fluid overload, and other cardiovascular events in patients receiving this compound. [, , , , ] This led to the trial's premature termination.

- Liver enzyme elevations: Increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in some studies. [, , , ] While often transient and reversible, these elevations raise concerns about potential liver toxicity.

- Electrolyte imbalances: this compound treatment has been associated with decreases in serum magnesium levels, the clinical significance of which requires further investigation. []

- Increased albuminuria: While this compound improved eGFR in some studies, it also led to increased albuminuria, a marker of kidney damage. [, , ] This paradoxical effect raises questions about its long-term impact on kidney health.

A: Research suggests that this compound's modulation of the endothelin pathway might play a role in its cardiovascular effects. [, ] Endothelin is a potent vasoconstrictor and its dysregulation can contribute to fluid retention, hypertension, and heart failure. This compound's effects on the endothelin pathway, particularly in the context of CKD, require further investigation to understand its role in the observed adverse events.

ANone: The provided research focuses on the systemic effects of this compound. Specific drug delivery and targeting strategies are not discussed.

ANone: While not extensively explored in the abstracts, potential biomarkers for monitoring this compound's effects could include:

- Nrf2 target genes: Measuring the expression of Nrf2-regulated genes (e.g., NQO1, HO-1) in peripheral blood mononuclear cells (PBMCs) or kidney tissue could provide insights into Nrf2 pathway activation. []

- Inflammatory markers: Assessing levels of inflammatory cytokines, such as TNF-α, IL-6, and MCP-1, could help monitor the drug's anti-inflammatory effects. []

- Markers of oxidative stress: Measuring oxidative stress markers, such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG), could help evaluate the drug's antioxidant activity. []

- Electrolytes: Monitoring serum magnesium levels would be essential due to the observed decreases associated with this compound treatment. []

ANone: While not detailed in the abstracts, common analytical techniques for characterizing and quantifying this compound likely include:

ANone: The provided research does not address the environmental impact or degradation of this compound.

A: One study investigated the dissolution properties of this compound using a spray-dried dispersion formulation, suggesting efforts to enhance its solubility and bioavailability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.